molecular formula C17H18N2O3S B6377400 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol CAS No. 1261943-10-5

5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol

Cat. No.: B6377400
CAS No.: 1261943-10-5
M. Wt: 330.4 g/mol
InChI Key: OVBSSYMUNGJBQL-UHFFFAOYSA-N
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Description

5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound that features a phenyl ring substituted with a tert-butylsulfamoyl group and a cyanophenol group

Preparation Methods

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of a phenyl ring followed by the introduction of a tert-butyl group. The cyanophenol group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can interact with enzymes or receptors, altering their activity. The cyanophenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include:

5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol stands out due to its combination of a tert-butylsulfamoyl group and a cyanophenol group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-4-(4-cyano-3-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBSSYMUNGJBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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